BenchChemオンラインストアへようこそ!

4-Butyl-2-methylaniline

Mitochondrial Complex I Inhibition Cancer Metabolism Drug Resistance

4-Butyl-2-methylaniline (CAS 72072-16-3) is a disubstituted aniline derivative with a butyl group at the para position and a methyl group at the ortho position relative to the amino group. Its molecular formula is C₁₁H₁₇N, with a molecular weight of 163.26 g/mol and a predicted logP of approximately 3.5, indicating significant lipophilicity.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
CAS No. 72072-16-3
Cat. No. B126901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butyl-2-methylaniline
CAS72072-16-3
Synonyms4-Butyl-2-methylbenzenamine;  2-Methyl-4-butylaniline; 
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=C(C=C1)N)C
InChIInChI=1S/C11H17N/c1-3-4-5-10-6-7-11(12)9(2)8-10/h6-8H,3-5,12H2,1-2H3
InChIKeyJTXOXRXZCAMPHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butyl-2-methylaniline (CAS 72072-16-3) Procurement Guide: A Disubstituted Aniline Building Block


4-Butyl-2-methylaniline (CAS 72072-16-3) is a disubstituted aniline derivative with a butyl group at the para position and a methyl group at the ortho position relative to the amino group. Its molecular formula is C₁₁H₁₇N, with a molecular weight of 163.26 g/mol and a predicted logP of approximately 3.5, indicating significant lipophilicity . The compound is a reddish-brown oil at room temperature with a predicted boiling point of 264.3°C and density of 0.939 g/cm³ . It is primarily utilized as a synthetic intermediate for the preparation of substituted acetamides that act as antagonists of multidrug resistance (MDR) proteins [1], and as the active pharmaceutical ingredient SMIP004-7, a mitochondrial complex I inhibitor with selective anticancer activity .

Why Simple Anilines or Other Alkyl-Substituted Analogs Cannot Replace 4-Butyl-2-methylaniline


The specific ortho-methyl and para-butyl substitution pattern on the aniline ring of 4-Butyl-2-methylaniline is not arbitrary; it directly dictates the compound's unique physicochemical properties, metabolic fate, and biological target engagement. Simple substitution with alternative alkyl chains (e.g., ethyl or propyl) or different substitution patterns on the ring results in compounds with altered lipophilicity (logP), steric bulk, and electronic properties, which critically affect their ability to serve as precursors for specific MDR-modulating acetamides . Furthermore, the precise substitution is essential for the uncompetitive inhibition mechanism of its derivative SMIP004-7 against mitochondrial complex I; replacing the butyl group would disrupt the selective binding to the NDUFS2 subunit, abolishing its unique activity profile [1]. Therefore, generic in-class substitution fails because the compound's differentiated value is inseparable from its exact molecular structure.

Quantitative Evidence Guide: Verifiable Differentiation of 4-Butyl-2-methylaniline from Analogs


Unique Uncompetitive Inhibition Mechanism of Complex I (NADH:Ubiquinone Oxidoreductase)

SMIP004-7 (4-Butyl-2-methylaniline) is a ubiquinone uncompetitive inhibitor of mitochondrial complex I, a mechanism distinct from the vast majority of complex I inhibitors that target the quinone-binding site [1]. Unlike classic inhibitors such as rotenone or piericidin A, SMIP004-7 binds to a distinct N-terminal region of the NDUFS2 subunit, leading to rapid disassembly of the complex [1].

Mitochondrial Complex I Inhibition Cancer Metabolism Drug Resistance

Potent Anti-Proliferative Activity Against Triple-Negative Breast Cancer Stem-Like Cells (CSCs)

In a 3D mammosphere assay that enriches for CD133+ cancer stem-like cells (CSCs) from triple-negative breast cancer (TNBC) cell lines, SMIP004-7 (4-Butyl-2-methylaniline) potently inhibited CSC propagation with an IC50 of 1 μM [1]. This activity is enhanced in 3D culture compared to standard 2D monolayer cytotoxicity assays, highlighting a specific vulnerability of stem-like cell populations to this compound [1].

Breast Cancer Cancer Stem Cells Mammosphere Assay

Predicted Lipophilicity (logP) as a Key Differentiator for CNS Penetration and Formulation

The predicted logP of 4-Butyl-2-methylaniline is 3.50 [1], which is significantly higher than that of unsubstituted aniline (logP ~0.9) or 2-methylaniline (logP ~1.3) and even 4-butylaniline (logP ~2.9). This enhanced lipophilicity directly impacts its ability to cross biological membranes, including the blood-brain barrier, and influences its formulation requirements.

Lipophilicity Drug Design Physicochemical Properties

Selective Engagement of NDUFS2 Subunit of Mitochondrial Complex I In Vivo

SMIP004-7 (4-Butyl-2-methylaniline) and an improved chemical analog selectively engage the NDUFS2 subunit of mitochondrial complex I in vivo [1]. This is a distinct target engagement profile compared to other complex I inhibitors, which typically do not show selective NDUFS2 binding. The study demonstrated that SMIP004-7's in vivo anti-cancer activity is mediated at least in part by boosting CD4+ and CD8+ T cell-mediated immune surveillance [1].

Target Engagement Mitochondrial Complex I NDUFS2

Demonstrated Substrate Activity for Cytochrome P450 Enzymes

4-Butyl-2-methylaniline is a substrate for cytochrome P450 enzymes found in human liver microsomes, undergoing sulfonation to form 20-HETE, an inhibitor of arachidonic acid metabolism . Binding affinity data indicate a Ki of 3.0 µM for CYP2C9 [1] and a Kd of 4.5 µM for CYP2A6 [2]. This metabolic liability is an important differentiator from aniline derivatives that are not P450 substrates, impacting its in vivo half-life and potential for drug-drug interactions.

Cytochrome P450 Drug Metabolism Liver Microsomes

Role as Key Intermediate for MDR Protein Antagonist Acetamides

4-Butyl-2-methylaniline is specifically utilized as an intermediate for the synthesis of a series of substituted acetamides that function as antagonists of multidrug resistance (MDR) proteins . While quantitative IC50 data for the final acetamide products against MDR1-expressing cells is available (e.g., ~1.0-1.2 µM in calcein-AM efflux assays [1]), direct comparative data for the aniline precursor itself is limited. However, the specificity of its use in this context—stemming from its unique substitution pattern—is a key differentiator from other alkyl anilines.

MDR Proteins Cancer Drug Resistance Synthetic Intermediate

Optimal Use Cases for 4-Butyl-2-methylaniline Based on Verifiable Differentiation


Cancer Stem Cell and Drug Resistance Research

Procure 4-Butyl-2-methylaniline for studies investigating the therapeutic targeting of cancer stem-like cells (CSCs), particularly in triple-negative breast cancer models. Its derivative SMIP004-7 has demonstrated potent inhibition of CSC propagation (IC50 = 1 μM in mammosphere assays) [1] and selectively engages the NDUFS2 subunit of complex I, a mechanism distinct from standard-of-care therapies [2].

Synthesis of MDR-Modulating Acetamides

Use 4-Butyl-2-methylaniline as a key building block for the preparation of substituted acetamides designed to antagonize multidrug resistance (MDR) proteins [1]. This is a validated application for which the compound's specific ortho-methyl, para-butyl substitution pattern is essential for achieving the desired biological activity in the final acetamide products [2].

Studies on Mitochondrial Complex I and Immunometabolism

Employ 4-Butyl-2-methylaniline as a chemical probe to investigate the role of mitochondrial complex I in cancer metabolism and immune surveillance. Its unique uncompetitive inhibition mechanism and selective engagement of the NDUFS2 subunit in vivo [1] make it a valuable tool for dissecting complex I biology in the context of tumor hypoxia and T cell-mediated immunity.

Development of Lipophilic Pharmacophores

Select 4-Butyl-2-methylaniline for drug discovery projects requiring a lipophilic building block (predicted logP = 3.50) [1]. Its enhanced logP compared to simpler anilines makes it suitable for designing CNS-penetrant candidates or for improving the membrane permeability of lead compounds in early-stage medicinal chemistry optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Butyl-2-methylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.